2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Synthesis of the Triazole Ring:
Linking the Benzofuran and Triazole: The benzofuran and triazole units are connected through a sulfanyl linkage, which can be introduced using thiol reagents under appropriate conditions.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or benzofuran derivatives.
Substitution: Various substituted benzofuran or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The presence of the triazole ring suggests potential antimicrobial or antifungal activity, while the benzofuran moiety could contribute to anti-inflammatory or antioxidant effects.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its multifaceted structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide likely involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The benzofuran moiety may interact with cellular membranes or proteins, altering their function. The sulfanyl group could participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the triazole ring and the dimethylphenyl group on the acetamide linkage may confer unique properties, such as enhanced stability or selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O2S/c1-4-26-21(19-12-16-7-5-6-8-18(16)28-19)24-25-22(26)29-13-20(27)23-17-10-9-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,23,27) |
InChI Key |
CJDHVJDXBIHOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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